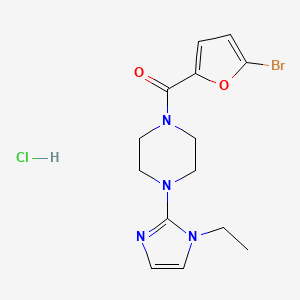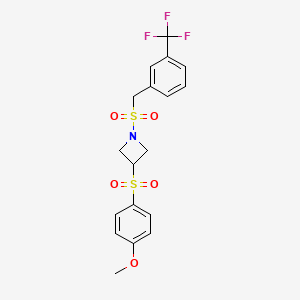
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a crucial role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. Proteasomes are protein complexes that are involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine have been extensively studied. It has been shown to induce cell death in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is its specificity for HDACs and proteasomes. This specificity makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine. One direction is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another direction is the exploration of its potential as a tool for studying the mechanism of action of other enzymes and proteins. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has shown promising results in various scientific research applications. Its specificity for HDACs and proteasomes makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, further research is needed to explore its potential for clinical use and to determine its safety and toxicity.
合成方法
The synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has been reported in various studies. One of the most common methods of synthesis involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methoxyphenylsulfonyl chloride in the presence of a base. The resulting product is then treated with a sulfonyl azide to obtain the final product.
科学研究应用
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has shown promising results in various scientific research applications. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
属性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S2/c1-27-15-5-7-16(8-6-15)29(25,26)17-10-22(11-17)28(23,24)12-13-3-2-4-14(9-13)18(19,20)21/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLWQJFZVOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

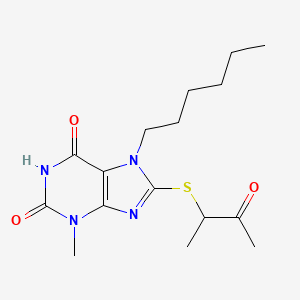
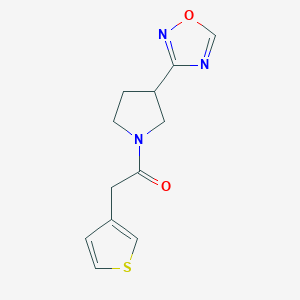

![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)
![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)
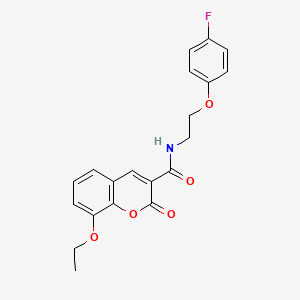

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)

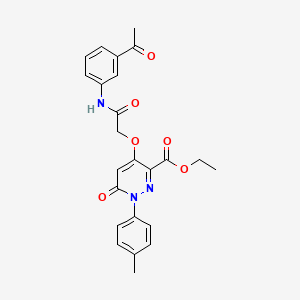
![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)
